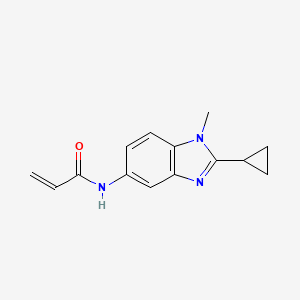
4-ethyl-3-(tetrahydro-1H-pyrrol-3-ylmethyl)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-3-(tetrahydro-1H-pyrrol-3-ylmethyl)-4H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized using different methods. It has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions for research.
Mecanismo De Acción
The mechanism of action of 4-ethyl-3-(tetrahydro-1H-pyrrol-3-ylmethyl)-4H-1,2,4-triazole is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by disrupting the structure of cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 4-ethyl-3-(tetrahydro-1H-pyrrol-3-ylmethyl)-4H-1,2,4-triazole has a range of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have antitumor activity, inhibiting the growth of cancer cells. Additionally, the compound has been studied for its potential use in metal ion detection and as a fluorescent probe for the detection of biological molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-ethyl-3-(tetrahydro-1H-pyrrol-3-ylmethyl)-4H-1,2,4-triazole in lab experiments is its potential for use in a range of applications. It has been shown to have antimicrobial, antifungal, and antitumor properties, as well as potential use as a chelating agent and fluorescent probe. However, limitations of the compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 4-ethyl-3-(tetrahydro-1H-pyrrol-3-ylmethyl)-4H-1,2,4-triazole. One area of interest is the potential use of the compound in the development of new antimicrobial and antifungal agents. Further research is also needed to fully understand the mechanism of action of the compound and its potential use as a chelating agent and fluorescent probe. Additionally, research on the toxicity and safety of the compound is needed to determine its potential for use in clinical applications.
Métodos De Síntesis
4-ethyl-3-(tetrahydro-1H-pyrrol-3-ylmethyl)-4H-1,2,4-triazole can be synthesized using different methods. One of the most commonly used methods is the reaction of 4-ethyl-3-formyl-1H-pyrrole with hydrazine hydrate, followed by the reaction with ethyl chloroacetate. The resulting product is then treated with sodium hydroxide to obtain the final compound. Other methods include the reaction of 1,2,4-triazole with tetrahydro-1H-pyrrole and ethyl chloroacetate.
Aplicaciones Científicas De Investigación
4-ethyl-3-(tetrahydro-1H-pyrrol-3-ylmethyl)-4H-1,2,4-triazole has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use as a chelating agent in metal ion detection and as a fluorescent probe for the detection of biological molecules.
Propiedades
IUPAC Name |
4-ethyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-2-13-7-11-12-9(13)5-8-3-4-10-6-8/h7-8,10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBOJESZBASVSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1CC2CCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-3-(pyrrolidin-3-ylmethyl)-4H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2451827.png)

![1-(4-bromophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2451831.png)







![6-[5-(1,3-Benzothiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2451843.png)
![2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride](/img/structure/B2451845.png)

![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2451848.png)